molecular formula C12H15BrCl2N2O2S B3225238 1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE CAS No. 1246822-72-9

1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE

Cat. No.: B3225238
CAS No.: 1246822-72-9
M. Wt: 402.1
InChI Key: GFZJISFOUXBSME-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring, which is further connected to an ethylpiperazine moiety

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Sulfonylation: The brominated and chlorinated benzene is then subjected to sulfonylation to introduce the sulfonyl group.

    Piperazine Derivatization: The sulfonylated benzene is reacted with ethylpiperazine to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The sulfonyl group can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the bromine and chlorine atoms can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

    2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride: This compound has a similar structure but lacks the ethylpiperazine moiety.

    1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: This compound has an ethoxyphenyl group instead of an ethyl group.

    1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine: This compound has a chloro-methylphenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrCl2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJISFOUXBSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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